Cyclopropyl 2-trifluoromethylphenyl ketone
Description
Context of Fluorinated Organic Compounds in Modern Chemical Research
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. oup.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant stability to fluorinated compounds. alfa-chemistry.comnumberanalytics.com This stability is a key reason why organofluorine chemistry has become integral to various industries. numberanalytics.com
In the pharmaceutical and agrochemical sectors, it is estimated that approximately 20% of all drugs and up to 40% of agrochemicals contain fluorine. alfa-chemistry.com The presence of a fluorine atom or a trifluoromethyl group can enhance a drug's metabolic stability, leading to a longer biological half-life. nih.gov Furthermore, fluorination can improve a molecule's bioavailability by increasing its lipophilicity, which aids in transport across biological membranes. numberanalytics.com The trifluoromethyl group, in particular, is a strong electron-withdrawing group and is highly hydrophobic, properties that are leveraged to modify the efficacy and potency of active compounds. oup.com Notable examples of successful fluorinated pharmaceuticals include the antidepressant fluoxetine (B1211875) and the antifungal agent fluconazole. alfa-chemistry.com
Beyond life sciences, fluorinated organic compounds have found numerous applications in materials science. alfa-chemistry.com Fluoropolymers are used to create materials with unique properties such as non-stick coatings and specialty lubricants. numberanalytics.comacs.org They are also components in liquid crystal displays and membranes for fuel cells. alfa-chemistry.com The unique properties of fluorine, including its high electronegativity and the stability it confers, ensure that organofluorine compounds will continue to be a vital area of research. numberanalytics.comacs.org
| Field | Application/Significance of Fluorinated Compounds | Examples |
| Pharmaceuticals | Increased metabolic stability, enhanced bioavailability and potency. alfa-chemistry.comnumberanalytics.comnih.gov | 5-fluorouracil, Fluoxetine, Paroxetine, Ciprofloxacin. alfa-chemistry.com |
| Agrochemicals | A significant percentage (30-40%) of modern agrochemicals are organofluorine compounds. alfa-chemistry.com | Mefloquine. alfa-chemistry.com |
| Materials Science | Used in specialty lubricants, fire-fighting foams, liquid crystal displays, and fuel cell membranes. alfa-chemistry.com | Fluoropolymers (e.g., Teflon), Fomblin, Krytox. alfa-chemistry.comwikipedia.org |
| Coordination Chemistry | Used to enhance the Lewis acidity of metal centers and for monitoring reactions via ¹⁹F NMR spectroscopy. alfa-chemistry.com | Eufod, a europium(III) coordination complex. alfa-chemistry.com |
Significance of Cyclopropyl (B3062369) Ketones as Versatile Synthetic Intermediates
Cyclopropyl ketones are highly valued building blocks in organic synthesis due to the unique reactivity conferred by the three-membered ring. nbinno.com The inherent ring strain of the cyclopropane (B1198618) ring allows it to act as a reactive handle, participating in a variety of ring-opening and reorganizational transformations that are not accessible to unstrained acyclic or larger cyclic ketones. nbinno.comacs.org This makes them ideal starting materials for constructing more complex molecular frameworks. nbinno.com
One of the primary applications of cyclopropyl ketones is in cycloaddition reactions. They can serve as three-carbon (C3) synthons in formal [3+2] cycloadditions with various partners like alkenes and alkynes to create five-membered carbocycles. nih.govacs.orgnih.gov These reactions can be promoted by photocatalysis or by using reducing agents like samarium(II) iodide. nih.govresearchgate.net Such methodologies provide efficient routes to densely substituted cyclopentane (B165970) and cyclopentene (B43876) structures, which are common motifs in bioactive molecules. nih.gov
Furthermore, the cyclopropyl ring in these ketones can be opened under various conditions to yield linear chains, often with the formation of a 1,3-dipole equivalent that can be trapped in subsequent reactions. nih.gov This ring-opening strategy provides access to functionalized products that might be challenging to synthesize through other means. acs.orgrsc.org The versatility of cyclopropyl ketones allows chemists to introduce the cyclopropyl moiety into larger structures or to use the ring as a masked functional group that can be revealed later in a synthetic sequence. nbinno.com This strategic utility in alkylations, condensations, and reductions underscores their importance as intermediates for specialty chemicals and advanced research. nbinno.com
Overview of Trifluoromethyl Ketones in Catalytic and Stereoselective Transformations
Trifluoromethyl ketones are a special class of ketones where the powerful electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly activates the adjacent carbonyl carbon toward nucleophilic attack. This heightened electrophilicity makes them excellent substrates for a wide range of catalytic and stereoselective transformations, which are often challenging with less activated ketones. thieme-connect.com
The synthesis of chiral tertiary alcohols containing a trifluoromethyl group is of great importance in medicinal chemistry, and trifluoromethyl ketones are direct precursors to these structures. oup.comacs.org Consequently, significant research has focused on developing enantioselective methods for the addition of various nucleophiles to trifluoromethyl ketones. These methods include:
Alkynylation: The addition of terminal alkynes to trifluoromethyl ketones to produce chiral propargylic alcohols. Catalytic systems using metals like titanium or copper in conjunction with chiral ligands have been developed to achieve high yields and enantioselectivities. thieme-connect.comresearchgate.net
Aldol (B89426) Reactions: Asymmetric aldol reactions using trifluoromethyl ketones as electrophiles provide access to highly functionalized chiral trifluoromethyl carbinols. acs.org Bifunctional organocatalysts are often employed to activate both the ketone and the nucleophile, thereby controlling the stereochemical outcome. acs.org
Trifluoromethylation: The direct addition of a trifluoromethyl nucleophile (often derived from (trifluoromethyl)trimethylsilane, TMSCF₃) to ketones is another key transformation. oup.com Chiral organocatalysts, such as those derived from cinchona alkaloids, can facilitate this reaction with high yields and good to excellent enantioselectivity. oup.com
These transformations highlight the utility of trifluoromethyl ketones as powerful electrophiles in asymmetric synthesis. The ability to catalytically control the stereochemistry during C-C bond formation makes them indispensable building blocks for creating complex, stereodefined molecules bearing the crucial trifluoromethyl moiety. acs.orgnih.gov
| Transformation | Nucleophile Source | Catalyst Type | Product | Significance |
| Enantioselective Alkynylation | Terminal Alkynes / Zinc Alkynylides | Titanium-cinchona alkaloid complexes. thieme-connect.com | Chiral trifluoromethyl-substituted propargylic alcohols. researchgate.net | Access to important building blocks for pharmaceuticals like Efavirenz. thieme-connect.com |
| Vinylogous Aldol Reaction | Alkylidenepyrazolones | Bifunctional organocatalysts (e.g., thiourea-based). acs.org | Chiral tertiary alcohols with a trifluoromethyl group. acs.org | Straightforward synthesis of highly functionalized chiral carbinols. acs.org |
| Asymmetric Trifluoromethylation | (Trifluoromethyl)trimethylsilane (TMSCF₃) | Chiral quaternary ammonium (B1175870) phenoxides (from cinchona alkaloids). oup.com | Tertiary trifluoromethylated silyl (B83357) ethers/alcohols. oup.com | Direct asymmetric introduction of the trifluoromethyl group. oup.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopropyl-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O/c12-11(13,14)9-4-2-1-3-8(9)10(15)7-5-6-7/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQVXMURVDLEDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642500 | |
| Record name | Cyclopropyl[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-12-0 | |
| Record name | Cyclopropyl[2-(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropyl[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Cyclopropyl 2 Trifluoromethylphenyl Ketone and Its Analogues
Direct Synthesis Approaches to Cyclopropyl (B3062369) 2-trifluoromethylphenyl ketone
Direct synthetic approaches to aryl cyclopropyl ketones, including the title compound, primarily involve the formation of the bond between the aromatic ring and the cyclopropyl carbonyl group in a single key step. One of the most classical and straightforward methods is the Friedel-Crafts acylation. google.comacs.org This electrophilic aromatic substitution reaction involves the treatment of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). acs.orgnih.gov For the synthesis of Cyclopropyl 2-trifluoromethylphenyl ketone, this would entail the reaction of trifluoromethylbenzene with cyclopropanecarbonyl chloride. However, a significant limitation of the Friedel-Crafts acylation is its regioselectivity, which is dictated by the electronic nature of the substituents on the aromatic ring. The strongly deactivating trifluoromethyl group directs incoming electrophiles to the meta-position, making the synthesis of the ortho-substituted target compound challenging via this method.
To overcome the limitations of traditional Friedel-Crafts acylation, alternative palladium-catalyzed methods have been developed. One such approach is the carbonylative cross-coupling reaction. A notable example involves the (SIPr)Pd(allyl)Cl catalyzed reaction between aryl iodides and tricyclopropylbismuth (B1255716) under a carbon monoxide atmosphere. nih.gov This method offers a valuable route to aryl cyclopropyl ketones, particularly for substrates that are incompatible with Friedel-Crafts conditions due to the presence of sensitive functional groups or electron-withdrawing substituents. nih.gov Applying this to the target molecule would involve the use of 1-iodo-2-(trifluoromethyl)benzene as the starting material.
Grignard Reagent-Mediated Synthetic Routes to Trifluoromethyl-Substituted Aromatic Ketones
Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. rsc.orgnih.govrsc.orgacs.org The synthesis of trifluoromethyl-substituted aromatic ketones can be efficiently achieved by reacting a suitable Grignard reagent with an acylating agent. For the preparation of this compound, the key intermediate would be 2-trifluoromethylphenylmagnesium halide. This Grignard reagent can be generated from the corresponding 2-halogen-substituted benzotrifluoride (B45747) and magnesium metal. scispace.com
The subsequent reaction of the Grignard reagent with an acid anhydride, such as cyclopropanecarboxylic anhydride, yields the desired ketone. scispace.com This method avoids the regioselectivity issues associated with Friedel-Crafts acylation and is generally applicable to the synthesis of various 2'-trifluoromethyl-substituted aromatic ketones. The reaction time for the coupling of the Grignard reagent and the acid anhydride is typically in the range of 0.5 to 40 hours at temperatures between 0 and 100°C. scispace.com After the reaction is complete, the resulting magnesium salt of the ketone is hydrolyzed to afford the final product. scispace.com
A study on the synthesis of 3,5-bis(trifluoromethyl)acetophenone utilized the Grignard reagent derived from 3,5-bis(trifluoromethyl)bromobenzene (B1265498) and acetic anhydride. nih.gov This highlights the utility of this method for preparing ketones with multiple trifluoromethyl groups on the aromatic ring.
| Grignard Reagent Precursor | Acylating Agent | Product | Key Features | Reference |
|---|---|---|---|---|
| 2-Halogen-substituted benzotrifluoride | Acid Anhydride | 2'-Trifluoromethyl-substituted aromatic ketone | Efficient for producing 2'-trifluoromethyl-substituted aromatic ketones without expensive raw materials. | scispace.com |
| 3,5-Bis(trifluoromethyl)bromobenzene | Acetic Anhydride | 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone | Demonstrates applicability for highly fluorinated aromatic systems. | nih.gov |
Transition Metal-Catalyzed Cyclopropyl Ketone Formation
Transition metal catalysis offers a versatile and powerful platform for the synthesis of complex organic molecules, including cyclopropyl ketones. Various metals, each with unique catalytic properties, have been employed to facilitate the formation of the cyclopropane (B1198618) ring or the ketone functionality.
Palladium-Catalyzed Cyclization Processes
Palladium catalysts are well-known for their efficacy in a wide range of cross-coupling and cyclization reactions. One approach to forming cyclopropyl ketones involves the palladium-catalyzed cyclopropanation of enynes, which can be stereospecifically converted into cyclopropyl ketones. This transformation is proposed to proceed through a Pd(II/IV) mechanism, where the key step is the nucleophilic attack of a tethered olefin onto a Pd(IV)-carbon bond. Another strategy involves the palladium-catalyzed α-ketocyclopropanation of norbornenes with propargyl acetates, yielding cyclopropyl ketones with high stereoselectivity.
Furthermore, palladium-catalyzed cross-coupling reactions provide a powerful tool for constructing aryl cyclopropyl ketones. The Suzuki-Miyaura coupling, for instance, can be used to couple cyclopropylboronic acid with aryl halides. While this is typically used to form aryl cyclopropanes, a variation involving an acyl halide or a related derivative could potentially yield a cyclopropyl ketone. For example, the palladium-catalyzed cross-coupling of tertiary cyclopropyl carbagermatranes with acyl chlorides has been reported as a method for the synthesis of cyclopropane compounds.
| Catalyst System | Substrates | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Pd(II) | Enynes | Cyclopropyl ketones | Stereospecific conversion with net inversion of alkene geometry. | |
| Tetrakis(triphenylphosphine)palladium | Norbornenes and Propargyl Acetates | Cyclopropyl ketones | Highly stereoselective, affording a single stereoisomer. | |
| Pd(OAc)₂ / XPhos | Potassium cyclopropyltrifluoroborate (B8364958) and Aryl chlorides | Aryl cyclopropanes | Tolerates diverse functional groups like esters, ketones, and nitriles. | |
| (SIPr)Pd(allyl)Cl | Aryl iodides and Tricyclopropylbismuth | Aryl cyclopropylketones | Carbonylative cross-coupling under 1 atm of CO. | nih.gov |
Copper-Catalyzed Cyclopropanation Reactions
Copper catalysts are particularly effective in promoting cyclopropanation reactions, often utilizing diazo compounds as carbene precursors. The copper(I)-catalyzed reaction of a diazo compound with an alkene is a fundamental method for the synthesis of cyclopropanes. For the synthesis of cyclopropyl ketones, a suitable diazo ketone or an enol ether followed by hydrolysis could be employed.
An efficient copper(I)-catalyzed enyne oxidation/cyclopropanation has been described for the synthesis of cyclopropane derivatives. This method involves the in situ generation of α-oxo copper carbenes. Additionally, copper catalysis can be used in multicomponent reactions involving diazo reagents to construct complex molecules. For instance, a copper-catalyzed oxy-aminomethylation of diazo compounds has been reported.
Nickel-Catalyzed Carbonyl Compound Syntheses
Nickel catalysis has emerged as a powerful tool in organic synthesis, including reactions involving carbonyl compounds. While many nickel-catalyzed reactions of cyclopropyl ketones lead to ring-opening products, specific conditions can be employed for their synthesis. A notable example is the nickel-catalyzed cyclopropanation of electron-deficient alkenes with diiodomethane (B129776) and diethylzinc, which provides access to a wide range of cyclopropyl ketones, esters, and amides. This reaction is significantly accelerated in the presence of the nickel catalyst.
Furthermore, nickel catalysts are effective in cross-coupling reactions. For instance, the nickel-catalyzed cross-coupling of methoxyarenes with cyclopropyl-MgBr has been shown to form 2-cyclopropylnaphthalene. Similarly, nickel can catalyze the cross-coupling of Grignard reagents with alkyl halides. These coupling strategies could be adapted for the synthesis of cyclopropyl ketones by using an appropriate acylating agent as one of the coupling partners. Nickel-catalyzed cycloadditions of enynes with aldehydes can also lead to the formation of ketones. scispace.com
Iron Porphyrin Catalyzed Asymmetric Cyclopropanation
Iron porphyrin complexes have been demonstrated to be effective catalysts for the cyclopropanation of alkenes with diazoacetates. These reactions can produce cyclopropyl esters with high diastereoselectivity and in good yields. The use of chiral iron(II) porphyrin complexes can induce asymmetry in the cyclopropanation of styrene, although enantioselectivities have been reported as modest in some cases.
The catalytic activity and selectivity can be influenced by the metal center of the porphyrin complex. For instance, in the asymmetric cyclopropanation of styrenes, cobalt(II) complexes of D2-symmetric chiral porphyrins have shown superiority over their iron counterparts, affording cyclopropane products in higher yields and with better enantioselectivity.
Photocatalytic Strategies for Cyclopropyl Ketone Synthesis
Visible-light photocatalysis has emerged as a powerful tool for the construction of complex molecular architectures under mild conditions. In the context of cyclopropyl ketone synthesis, photocatalytic strategies often involve the generation of radical intermediates, which can participate in a variety of transformations. A notable application is the photocatalytic [3+2] cycloaddition of aryl cyclopropyl ketones with olefins to produce highly substituted cyclopentane (B165970) rings. nih.gov
The mechanism of this transformation typically begins with the one-electron reduction of an aryl cyclopropyl ketone, facilitated by a photocatalyst such as tris(bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺), to form a radical anion. nih.gov This species can then undergo ring-opening to generate a distonic radical anion, which subsequently adds to an olefin. nih.govnih.gov The presence of a Lewis acid, such as lanthanum(III) triflate (La(OTf)₃), is often crucial for activating the ketone towards reduction. nih.govscispace.com
While direct examples for the synthesis of this compound using this method are not extensively detailed in the literature, the methodology has been successfully applied to a range of aryl cyclopropyl ketones, including those with electron-withdrawing groups. For instance, the related p-trifluoromethylphenyl ketone has been shown to undergo these cycloaddition reactions. nih.gov The efficiency and diastereoselectivity of the process can be influenced by the nature of the olefin, with α-substituted enoates often providing good results. nih.govscispace.com
Below is a table summarizing representative examples of photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones with various olefins, illustrating the scope of this methodology.
| Entry | Aryl Cyclopropyl Ketone | Olefin | Photocatalyst System | Product | Yield (%) | Diastereomeric Ratio |
| 1 | Phenyl cyclopropyl ketone | Methyl acrylate | Ru(bpy)₃Cl₂, La(OTf)₃, TMEDA | Substituted cyclopentane | 75 | >20:1 |
| 2 | Phenyl cyclopropyl ketone | N-Phenylmaleimide | Ru(bpy)₃Cl₂, La(OTf)₃, TMEDA | Substituted cyclopentane | 88 | >20:1 |
| 3 | p-Methoxyphenyl cyclopropyl ketone | Methyl vinyl ketone | Ru(bpy)₃Cl₂, La(OTf)₃, TMEDA | Substituted cyclopentane | 62 | 10:1 |
| 4 | p-Chlorophenyl cyclopropyl ketone | Methyl acrylate | Ru(bpy)₃Cl₂, La(OTf)₃, TMEDA | Substituted cyclopentane | 83 | >20:1 |
Data compiled from studies on photocatalytic cycloadditions of aryl cyclopropyl ketones. The specific conditions and full characterization of the products can be found in the cited literature. nih.govscispace.com
More recently, efforts have been directed towards achieving enantioselectivity in these reactions. Dual catalytic systems, combining a chiral Lewis acid with a photoredox catalyst, have been developed to control the stereochemistry of the cycloaddition. nih.gov This approach opens the door to the asymmetric synthesis of complex cyclopentane structures from prochiral aryl cyclopropyl ketones. nih.govresearchgate.net
Intramolecular Cyclization and Rearrangement Strategies for Cyclopropyl Ketone Architectures
The strained three-membered ring of cyclopropyl ketones provides a driving force for various intramolecular cyclization and rearrangement reactions, leading to the formation of larger carbocyclic and heterocyclic systems. chimia.chresearchgate.netepfl.ch These transformations are often promoted by Lewis acids or transition metals and proceed through carbocationic intermediates. chimia.chresearchgate.net
A significant strategy in this area is the formal homo-Nazarov cyclization, which involves the cyclization of vinyl- or aryl-cyclopropyl ketones to form six-membered rings. chimia.chepfl.ch This process is particularly relevant for aryl cyclopropyl ketones, where the aryl group can participate in the cyclization. The reaction is typically initiated by a Lewis acid, which coordinates to the ketone carbonyl, facilitating the ring-opening of the cyclopropane and subsequent electrophilic attack of the resulting carbocation onto the aryl ring. epfl.ch
The success of these cyclizations can be highly dependent on the substitution pattern of both the cyclopropane and the aryl ring. Electron-rich aromatic rings generally facilitate the reaction. epfl.ch For a substrate like this compound, the electron-withdrawing nature of the trifluoromethyl group would likely present a challenge for this type of transformation, potentially requiring harsher reaction conditions or more potent Lewis acids.
Research in this area has explored various catalytic systems to improve the efficiency and scope of these reactions. Indium(III) triflate (In(OTf)₃) has been identified as an effective catalyst for the cyclization of certain donor-acceptor cyclopropanes. gatech.edu
The table below provides examples of intramolecular cyclizations of aryl cyclopropyl ketone derivatives, showcasing the types of structures that can be accessed through this methodology.
| Entry | Substrate | Catalyst/Conditions | Product | Yield (%) |
| 1 | 1-(4-Methoxyphenyl)-2-vinylcyclopropyl ketone | TiCl₄ | Tetralone derivative | 78 |
| 2 | 1-Phenyl-2-(prop-1-en-2-yl)cyclopropyl ketone | SnCl₄ | Dihydronaphthalene derivative | 65 |
| 3 | 1-(1H-Indol-3-yl)-1-cyclopropanecarboxylate | In(OTf)₃ | Hydropyrido[1,2-a]indolone | 85 |
This table presents generalized examples of intramolecular cyclizations of cyclopropyl ketones and their derivatives. For detailed reaction conditions and substrate specifics, please refer to the relevant literature. chimia.chepfl.chgatech.edu
In addition to cyclizations that form new rings, rearrangement strategies of cyclopropyl ketones can also lead to valuable molecular architectures. These rearrangements are often initiated by similar Lewis acidic conditions and can involve skeletal reorganizations to afford structurally diverse products.
Elucidating Chemical Reactivity and Transformations of Cyclopropyl 2 Trifluoromethylphenyl Ketone
Mechanistic Studies of Ring-Opening Reactions of Cyclopropyl (B3062369) Ketones
The cleavage of the carbon-carbon bonds within the cyclopropane (B1198618) ring is a key feature of the reactivity of cyclopropyl ketones. This process can be initiated through various means, including radical intermediates, phosphine (B1218219) catalysts, and transition metals, each offering distinct pathways and leading to different product classes.
Radical-mediated pathways for the ring-opening of cyclopropyl ketones often proceed via the formation of a ketyl radical anion intermediate. This species can be generated through single-electron transfer (SET) from a suitable reductant. Samarium(II) iodide (SmI₂) has emerged as a powerful reagent in this context, capable of mediating intermolecular couplings that would be challenging to achieve otherwise.
The mechanism of the SmI₂-catalyzed coupling of aryl cyclopropyl ketones and alkynes begins with a reversible SET from SmI₂ to the ketone, which forms a ketyl radical. This intermediate undergoes rapid fragmentation of the cyclopropyl ring to generate a more stable enolate radical. This radical can then engage in intermolecular coupling with an alkyne. The resulting vinyl radical intermediate subsequently adds to the Sm(III)-enolate, creating a new ketyl radical. A final back electron transfer to the Sm(III) species regenerates the SmI₂ catalyst and releases the cyclopentene (B43876) product. scispace.com This catalytic cycle negates the need for stoichiometric metallic reductants. scispace.comnih.gov
Research has shown that the conformation of the cyclopropyl ketone substrate can significantly influence the efficiency of these cross-couplings, highlighting a link between the substrate's ground-state geometry and its reactivity in radical relay catalysis. scispace.com The reaction is generally efficient for a range of aryl cyclopropyl ketones, although substrates with phenyl substituents on the cyclopropane ring have been found to be unreactive, as the resulting benzylic radical is not trapped efficiently by the alkyne. scispace.comnih.gov
| Entry | Cyclopropyl Ketone | Alkyne | Catalyst Loading (mol %) | Yield (%) |
| 1 | Phenyl cyclopropyl ketone | Phenylacetylene | 25 | 35 |
| 2 | 2-Methylphenyl cyclopropyl ketone | Phenylacetylene | 25 | 99 |
| 3 | 2-Trifluoromethylphenyl cyclopropyl ketone | Phenylacetylene | 25 | 95 |
| 4 | 2-Methylphenyl cyclopropyl ketone | 4-Octyne | 15 | 82 |
Table 1: Selected Results for SmI₂-Catalyzed Intermolecular Coupling of Aryl Cyclopropyl Ketones and Alkynes. scispace.comnih.gov
Organophosphines can act as nucleophilic catalysts to initiate the ring-opening of cyclopropyl ketones, leading to the formation of various cyclic compounds through cascade reactions. This acid-free method provides a valuable alternative to traditional acid-catalyzed ring-reorganizing transformations. nih.gov
Recent computational studies using Density Functional Theory (DFT) have elucidated the mechanism for the phosphine-catalyzed ring-opening and recyclization of cyclopropyl ketones to form hydrofluorenones. The reaction is initiated by the nucleophilic attack of the phosphine on the cyclopropyl ring, leading to a zwitterionic intermediate via an Sₙ2-type substitution. This intermediate then undergoes an intramolecular Michael addition to form an enolate. Following a researchgate.netacs.org-proton transfer to generate a phosphorus ylide, the cascade culminates in an intramolecular Wittig reaction to afford the final product. nih.govresearchgate.net This pathway is energetically more favorable than competing pathways, such as those leading to Cloke–Wilson rearrangement products or Morita-Baylis-Hillman adducts, thus explaining the observed chemoselectivity. nih.govresearchgate.net
This methodology has been successfully applied to synthesize various hydrofluorenones by merging the nucleophilic properties of phosphines with the inherent reactivity of electronically biased cyclopropanes. nih.gov
Transition metals offer a diverse array of mechanistic pathways for the activation and ring-opening of cyclopropyl ketones. Catalysts based on nickel, palladium, and rhodium have all been shown to be effective, leading to a variety of valuable synthetic intermediates and products.
Nickel-Catalyzed Reactions: Nickel catalysts can promote the reductive cross-coupling of aryl cyclopropyl ketones with unactivated alkyl bromides. The mechanism is thought to involve the oxidative addition of the cyclopropyl ketone to a Ni(0) species, forming a nickeladihydropyran intermediate. This γ-metallated enolate can then react with an alkyl bromide to yield γ-alkylated ketones. scispace.comnih.gov This method avoids the need for pre-formed organometallic reagents and demonstrates excellent regioselectivity, with the ring-opening occurring at the less-substituted carbon-carbon bond of the cyclopropane. nih.gov Another nickel-catalyzed transformation is the borylative ring-opening with bis(pinacolato)diboron, which yields 4-oxoalkylboronates. This reaction proceeds via oxidative cyclization, transmetalation, and reductive elimination. researchgate.net
Palladium-Catalyzed Reactions: Palladium catalysts, such as a system composed of Pd(OAc)₂ and PCy₃, can efficiently mediate the stereoselective ring-opening of aryl cyclopropyl ketones to form (E)-α,β-unsaturated ketones. nih.govacs.org This transformation is suitable for a range of both phenyl and heteroaryl cyclopropyl ketones and proceeds with high stereoselectivity, exclusively yielding the E-isomer. nih.govacs.org
| Entry | Aryl Group | Catalyst System | Yield (%) |
| 1 | Phenyl | Pd(OAc)₂/PCy₃ | 89 |
| 2 | 4-Methylphenyl | Pd(OAc)₂/PCy₃ | 85 |
| 3 | 2-Thienyl | Pd(OAc)₂/PCy₃ | 78 |
| 4 | 2-Furyl | Pd(OAc)₂/PCy₃ | 72 |
Table 2: Palladium-Catalyzed Stereoselective Ring-Opening of Aryl Cyclopropyl Ketones. nih.govacs.org
Cycloaddition Reactions of Cyclopropyl Ketones
In addition to ring-opening reactions that lead to linear or fused-ring products, cyclopropyl ketones can also participate in cycloaddition reactions, serving as three-carbon building blocks for the synthesis of five-membered rings. These transformations often proceed through ring-opened intermediates that are then trapped by an external reactant.
The asymmetric [3+2] cycloaddition of aryl cyclopropyl ketones with alkenes represents a powerful tool for the enantioselective construction of densely substituted cyclopentanes. A successful strategy involves a dual-catalyst system that combines a chiral Lewis acid with a transition metal photoredox catalyst. researchgate.net
In this approach, the chiral Lewis acid, such as a Gd(OTf)₃ complex with a chiral ligand, activates the aryl cyclopropyl ketone towards single-electron reduction by the excited-state photocatalyst (e.g., [Ru(bpy)₃]²⁺*). The resulting ketyl radical, stabilized by the chiral Lewis acid, undergoes a reversible ring-opening to form a distonic radical anion. This intermediate then participates in a stepwise cycloaddition with an alkene. The stereochemistry of the final product is controlled by the chiral environment provided by the Lewis acid during the C-C bond-forming steps. researchgate.net
Another approach utilizes a chiral Ti(salen) complex to catalyze the formal [3+2] cycloaddition of cyclopropyl ketones and alkenes. This reaction proceeds via a radical redox-relay mechanism, where the coordination of a Ti(III) species to the carbonyl group initiates homolytic cleavage of the cyclopropane ring. This forms a carbon-centered radical tethered to a Ti(IV) enolate, which then reacts with the alkene in a stepwise manner to construct the cyclopentane (B165970) ring with high diastereo- and enantioselectivity. scispace.comnih.govnih.gov
| Entry | Alkene | Catalyst System | dr | ee (%) |
| 1 | Styrene | Ru(bpy)₃Cl₂ / Gd(OTf)₃ / Chiral Ligand | 3:1 | 93 |
| 2 | 4-Chlorostyrene | Ru(bpy)₃Cl₂ / Gd(OTf)₃ / Chiral Ligand | 4:1 | 95 |
| 3 | Methyl Acrylate | Chiral Ti(salen) complex | >20:1 | 90 |
| 4 | Phenyl Vinyl Sulfone | Chiral Ti(salen) complex | >20:1 | 92 |
Table 3: Asymmetric [3+2] Cycloaddition of Aryl Cyclopropyl Ketones with Alkenes. nih.govnih.govresearchgate.net
Photoinduced methods provide a mild and efficient way to initiate the [3+2] cycloaddition of aryl cyclopropyl ketones. These reactions are typically initiated by the one-electron reduction of the ketone, which can be achieved through visible-light photocatalysis. scispace.comnih.gov
The mechanism of the photocatalytic [3+2] cycloaddition involves the excitation of a photocatalyst (e.g., Ru(bpy)₃²⁺) by visible light. The excited photocatalyst then reduces the aryl cyclopropyl ketone, often activated by a Lewis acid, to its corresponding radical anion. As described previously, this ketyl radical undergoes ring-opening to a distonic radical anion. This intermediate adds to an alkene or alkyne, initiating a sequence of radical cyclizations that ultimately form the five-membered ring. A final oxidation step regenerates the ground-state photocatalyst and yields the cyclopentane or cyclopentene product. scispace.comnih.gov
Recent advancements have shown that these [3+2] cycloadditions can proceed even without any catalysts or additives, simply under irradiation with purple LED light. This catalyst-free method is highly atom-economical and works for a broad range of aryl cyclopropyl ketones and unsaturated partners. nih.gov The key to the success of these reactions lies in the redox properties of the cyclopropyl ketone and the ability of the alkene or alkyne to stabilize the key radical intermediates. researchgate.net
Nucleophilic Addition Reactions Involving the Ketone Moiety
The carbonyl group of cyclopropyl 2-trifluoromethylphenyl ketone is a key site for chemical transformations, readily undergoing nucleophilic addition reactions. The presence of the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it particularly susceptible to attack by various nucleophiles.
Stereoselective Alkynylation Reactions
The addition of alkyne moieties to the ketone core of cyclopropyl trifluoromethyl ketones provides a direct route to chiral tertiary propargyl alcohols, which are valuable building blocks in medicinal and materials chemistry. Research has demonstrated that a catalyst system composed of copper(II) fluoride (B91410) dihydrate (CuF₂·2H₂O) and 4,7-diphenyl-1,10-phenanthroline (B7770734) is highly effective for the nucleophilic alkynylation of cyclopropyl trifluoromethyl ketone. researchgate.netresearchgate.net This method allows for the synthesis of various trifluoromethyl-substituted tertiary propargyl alcohols in moderate to excellent yields under mild reaction conditions. researchgate.net
The reaction proceeds by adding a terminal alkyne to the ketone in the presence of the copper catalyst. This approach is not only applicable to cyclopropyl trifluoromethyl ketone but has also been successfully extended to other aromatic trifluoromethyl ketones and trifluoropyruvates, highlighting its versatility. researchgate.net
| Alkyne Substrate | Catalyst System | Yield (%) |
|---|---|---|
| Phenylacetylene | CuF₂·2H₂O / 4,7-Diphenyl-1,10-phenanthroline | Moderate to Excellent |
| 1-Hexyne | CuF₂·2H₂O / 4,7-Diphenyl-1,10-phenanthroline | Moderate to Excellent |
| Trimethylsilylacetylene | CuF₂·2H₂O / 4,7-Diphenyl-1,10-phenanthroline | Moderate to Excellent |
Catalytic Enantioselective Addition of Organometallic Reagents
The development of catalytic, enantioselective methods for the addition of organometallic reagents to ketones is a significant goal in asymmetric synthesis, enabling access to chiral tertiary alcohols. For ketones bearing a trifluoromethyl group, such as this compound, these reactions provide access to molecules with a stereogenic center containing a CF₃ group, a common motif in pharmaceuticals.
While specific studies on the enantioselective addition of organometallic reagents directly to this compound are not extensively detailed in the provided sources, the principles can be inferred from reactions with analogous trifluoromethyl ketones. The primary challenge lies in controlling the stereochemical outcome of the addition to the prochiral ketone. Chiral ligands complexed to the metal of the organometallic reagent are typically employed to create a chiral environment around the reaction center, thereby directing the nucleophilic attack to one face of the ketone. acs.orgmdpi.com
Commonly used organometallic reagents in such transformations include:
Organozinc Reagents: Known for their moderate reactivity and high functional group tolerance. mdpi.com
Organoaluminum Reagents: Highly reactive nucleophiles.
Grignard Reagents (Organomagnesium): Widely used due to their commercial availability and high reactivity.
Organotitanium and Organozirconium Reagents: Offer unique reactivity profiles and can be generated in situ. mdpi.com
The success of these enantioselective additions hinges on the careful selection of the chiral ligand, the metal, the solvent, and the reaction temperature to maximize the enantiomeric excess (ee) of the desired tertiary alcohol product.
Cross-Coupling Reactions and Their Application in Cyclopropyl Ketone Derivatization
Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they can be applied to cyclopropyl ketones for further molecular elaboration. These reactions can either involve the aryl ring or proceed via ring-opening of the cyclopropyl group.
Reductive Cross-Coupling with Unactivated Alkyl Bromides
A notable transformation of aryl cyclopropyl ketones is the nickel-catalyzed reductive cross-coupling with unactivated alkyl bromides. organic-chemistry.orgacs.orgacs.org This reaction results in the ring-opening of the cyclopropyl group to afford γ-alkyl-substituted ketones. figshare.comresearchgate.net This strategy provides an efficient pathway to various alkylated ketones, achieving yields in the range of 50-90%. acs.orgfigshare.com
The reaction is typically catalyzed by a nickel source, such as Ni(ClO₄)₂·6H₂O, with a bipyridine (bipy) ligand and uses zinc powder as a reductant. organic-chemistry.org Mechanistic investigations suggest that the reaction proceeds through the radical cleavage of the alkyl bromide. acs.orgresearchgate.net A key advantage of this method is that it avoids the need for pre-formed, often sensitive, organometallic reagents. organic-chemistry.org
| Aryl Cyclopropyl Ketone | Alkyl Bromide | Catalyst/Ligand | Reductant | Yield (%) |
|---|---|---|---|---|
| Cyclopropyl(phenyl)methanone | 1-Bromopentane | Ni(ClO₄)₂·6H₂O / bipy | Zn powder | Good to Excellent |
| Cyclopropyl(4-methoxyphenyl)methanone | 1-Bromohexane | Ni(ClO₄)₂·6H₂O / bipy | Zn powder | Good to Excellent |
| Cyclopropyl(2-naphthyl)methanone | Bromocyclohexane | Ni(ClO₄)₂·6H₂O / bipy | Zn powder | Good to Excellent |
Transformations of Boronate Esters Derived from Cyclopropylboronates
Boronate esters are exceptionally versatile intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. acs.org By converting this compound into a cyclopropylboronate ester derivative, a wide range of subsequent transformations become accessible. This conversion can be achieved through various borylation methods.
Once the boronate ester is formed, it can participate in numerous reactions to introduce new functional groups. For example, copper-catalyzed stereospecific cross-couplings can be used to react alkylboronic esters with substrates like alkynyl bromides, allyl halides, and acyl chlorides. nih.gov This allows for the conversion of the C-B bond into C-C, C-N, and C-O bonds, among others. The versatility of boronate esters makes them powerful handles for the late-stage functionalization of complex molecules. researchgate.net The reactivity and stability of the boronate ester can be tuned by the choice of the diol used for its formation (e.g., pinacol). nih.gov
Functional Group Interconversions and Advanced Derivatization
Beyond the reactions at the ketone and cyclopropyl moieties, the aryl ring and the trifluoromethyl group offer further opportunities for derivatization. Standard functional group interconversions can be applied to modify the molecule. ub.eduvanderbilt.edu For instance, if other substituents are present on the 2-trifluoromethylphenyl ring, they can be transformed. A nitro group could be reduced to an amine, which could then undergo a plethora of reactions such as diazotization or acylation. A halide on the ring could participate in various cross-coupling reactions.
An example of an advanced derivatization of an aryl ketone is the Baeyer-Villiger oxidation. In a study on the asymmetric [3+2] photocycloaddition of aryl cyclopropyl ketones, a p-trifluoromethylphenyl ketone derivative was shown to undergo regiocomplementary oxidation to a benzoate (B1203000) ester. nih.gov This type of transformation converts the ketone into an ester, which can then be hydrolyzed to a carboxylic acid or transesterified, opening up new avenues for derivatization. Furthermore, aryl cyclopropyl ketones have been shown to undergo reductive cleavage under certain conditions, such as heating with zinc in ethanol, to yield 4-arylbutyrophenones. rsc.org Under acidic conditions, they can also cyclize to form 1-tetralones. rsc.org These transformations highlight the rich and varied reactivity of the this compound scaffold.
In Depth Mechanistic Investigations in Cyclopropyl 2 Trifluoromethylphenyl Ketone Chemistry
Radical Relay Mechanisms in Catalytic Processes
Radical relay mechanisms are a key feature in the catalytic transformations of cyclopropyl (B3062369) ketones, offering an efficient pathway that avoids the need for stoichiometric reagents. nih.gov In these cascades, the radical character is recycled, leading to high atom economy. nih.gov This strategy is particularly prominent in reactions catalyzed by samarium(II) diiodide (SmI₂). nih.govacs.org
In the SmI₂-catalyzed intermolecular coupling of aryl cyclopropyl ketones with alkynes, a radical relay process negates the requirement for a superstoichiometric coreductant to regenerate the active Sm(II) species. nih.govacs.org The process is initiated by a reversible single electron transfer (SET) from SmI₂ to the cyclopropyl ketone, forming a ketyl radical. This radical undergoes fragmentation, and after a series of coupling and rebound steps, a back electron transfer regenerates the SmI₂ catalyst, closing the catalytic cycle. nih.govmanchester.ac.uk This radical-relay approach is crucial for achieving catalysis, as it allows for low catalyst loadings (as low as 15 mol%) and prevents competing reduction of radical intermediates. nih.govmanchester.ac.uk
Single-Electron Transfer (SET) Processes in Photoredox Catalysis
Single-Electron Transfer (SET) is a fundamental step in initiating reactions involving cyclopropyl 2-trifluoromethylphenyl ketone, particularly under photoredox conditions. acs.org The process typically involves the one-electron reduction of the ketone to its corresponding radical anion, or ketyl radical. nih.govnih.gov This key step can be facilitated by a photocatalytic system, for example, using a combination of a photosensitizer like Ru(bpy)₃²⁺ with a Lewis acid. nih.govnih.gov
In the asymmetric [3+2] photocycloaddition of aryl cyclopropyl ketones, a proposed mechanism involves the photoexcitation of the photocatalyst, which then reduces the Lewis acid-activated ketone. nih.gov This SET event generates a ring-opened distonic radical anion, which is the key intermediate that engages in the subsequent cycloaddition with an alkene partner. nih.gov The archetypal SET reductant, samarium(II) diiodide (SmI₂), also operates through this principle, though not always in a photocatalytic cycle. nih.govacs.orgscinapse.ionih.gov Its ability to mediate radical chemistry is central to its widespread use. acs.orgscinapse.io
Kinetic Isotope Effect Studies for Rate-Determining Step Identification
Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step. researchgate.netwikipedia.org A significant primary KIE is often interpreted as evidence that a bond to the isotopically substituted atom is broken in the slowest step of the reaction. researchgate.netprinceton.edu
In the context of aryl cyclopropyl ketone chemistry, KIE studies have provided crucial mechanistic insights. For the enantioselective [3+2] photocycloaddition of an aryl cyclopropyl ketone with a deuterium-labeled styrene, an inverse secondary kinetic isotope effect was observed. nih.gov This finding is consistent with a mechanism where the rate-limiting step is the intermolecular C-C bond formation. nih.gov
| Reactant Pair | Kinetic Isotope Effect (kH/kD) | Interpretation |
|---|---|---|
| Aryl cyclopropyl ketone + Styrene | 0.78 | Inverse secondary KIE suggests the intermolecular C-C bond-forming step is rate-limiting. |
| Aryl cyclopropyl ketone + Deuterium-labeled Styrene |
Proposed Reaction Pathways in Diverse Catalytic Systems
The reaction pathways of this compound are highly dependent on the catalytic system employed, with distinct mechanisms proposed for titanium, nickel, and samarium-based catalysts.
Titanium-Catalyzed Cycloaddition Mechanisms
Titanium(salen) complexes have been shown to catalyze the asymmetric [3+2] cycloaddition of cyclopropyl ketones with alkenes. researchgate.net Mechanistic studies suggest that these reactions proceed via a radical redox relay. The titanium catalyst is believed to activate the cyclopropyl ketone, facilitating its interaction with the alkene. While detailed mechanistic schemes for this specific substrate are part of ongoing research, the activation of cyclopropyl ketones by titanium catalysts for various transformations is a known strategy. researchgate.net In related systems, Ti(III) species have been proposed to act as both a carbon radical initiator and an activator for cyano groups in cross-coupling reactions. researchgate.net
Nickel-Catalyzed Reductive Coupling Mechanisms
A nickel-catalyzed reductive cross-coupling reaction provides a pathway to γ-alkyl-substituted ketones from aryl cyclopropyl ketones and unactivated alkyl bromides. organic-chemistry.orgnsf.govnih.gov The proposed mechanism begins with the ring-opening of the cyclopropyl ketone in the presence of a Ni(0) species, which is formed by the reduction of a Ni(II) precursor like Ni(ClO₄)₂·6H₂O by zinc powder. organic-chemistry.orgnsf.gov This oxidative addition forms a nickeladihydropyran intermediate, which can be described as a γ-metallated enolate. nsf.gov
Initial mechanistic studies indicate that the reaction proceeds via the radical cleavage of the alkyl bromide. organic-chemistry.orgnsf.govresearchgate.net A single electron transfer process is likely involved. organic-chemistry.org The resulting alkyl radical is then trapped by the nickel-bound intermediate, leading to the final γ-alkylated ketone product after reductive elimination. nsf.govrsc.org This method advantageously avoids the need for pre-formed organometallic reagents. organic-chemistry.orgnsf.gov
| Component | Loading / Amount | Role |
|---|---|---|
| Aryl Cyclopropyl Ketone | 1.0 equiv | Substrate |
| Alkyl Bromide | 2.5 equiv | Coupling Partner |
| Ni(ClO₄)₂·6H₂O | 10 mol % | Catalyst Precursor |
| Bipyridine (bipy) | 15 mol % | Ligand |
| Zn powder | 2 equiv | Reductant |
| DMA | 0.5 M | Solvent |
| Temperature | 40 °C | Reaction Condition |
| Time | 12 h | Reaction Condition |
Samarium(II) Diiodide-Catalyzed Coupling Mechanisms
Samarium(II) diiodide (SmI₂) catalyzes the intermolecular radical coupling of aryl cyclopropyl ketones and alkynes through a well-studied mechanism. nih.gov The catalytic cycle is initiated by a reversible single electron transfer (SET) from SmI₂ to the ketone, generating a ketyl radical. nih.govmanchester.ac.uk This intermediate undergoes a rapid, reversible fragmentation of the cyclopropyl ring to form a samarium(III) β-enoyl-radical species. manchester.ac.uk
This radical intermediate then couples with an alkyne. The subsequent step is a radical rebound, where the newly formed radical adds to the Sm(III)-enolate moiety, creating a new ketyl radical. nih.govmanchester.ac.uk The final step is a back electron transfer (BET) from this product ketyl radical to the Sm(III) center, which regenerates the active Sm(II) catalyst and releases the cyclopentene (B43876) product. manchester.ac.uk Computational studies have shown that the conformation of the aryl cyclopropyl ketone substrate plays a crucial role in the efficiency of the coupling, influencing the energy barriers for both fragmentation and radical trapping steps. nih.gov
Gold(I)-Catalyzed Cycloisomerization Mechanisms
Gold(I) catalysts are known to activate alkynes, allenes, and strained rings, making them effective for various cycloisomerization reactions. nih.govfrontiersin.org In the case of aryl cyclopropyl ketones, such as this compound, Gold(I) catalysis facilitates the rearrangement of the carbon skeleton through the activation of the cyclopropane (B1198618) ring.
The generally accepted mechanism begins with the coordination of the cationic Gold(I) complex to the carbonyl oxygen of the cyclopropyl ketone. This coordination enhances the electrophilicity of the carbonyl carbon and polarizes the cyclopropane ring. The subsequent step involves the cleavage of a proximal C-C bond of the cyclopropane ring, leading to a ring-opened intermediate. This process is driven by the release of ring strain.
A plausible mechanistic pathway involves the following key steps:
Activation: A cationic Gold(I) species, often generated from a pre-catalyst like (Ph₃P)AuCl with a silver salt, coordinates to the carbonyl oxygen of the this compound.
Ring Opening: The Au(I)-activated ketone undergoes cleavage of the C-C bond between the carbonyl carbon and the adjacent cyclopropyl carbon. This results in the formation of a zwitterionic intermediate, specifically a gold-containing enolate and a homoallylic carbocation.
Rearrangement and Cyclization: The highly reactive intermediate can then undergo a variety of rearrangements. For aryl cyclopropyl ketones, an intramolecular Friedel-Crafts-type reaction is common, where the carbocation is attacked by the electron-rich aromatic ring. nih.gov The presence of the electron-withdrawing trifluoromethyl group at the ortho position of the phenyl ring influences the regioselectivity of this cyclization.
Protodeauration/Catalyst Regeneration: The final step is typically a protodeauration event, where a proton source in the reaction medium protonates the carbon-gold bond, releasing the final cycloisomerized product and regenerating the active Gold(I) catalyst, allowing it to re-enter the catalytic cycle. nih.gov
The specific outcome of the cycloisomerization can be influenced by the choice of ligands on the gold catalyst and the reaction conditions, which can alter the stability and reactivity of the intermediates. nih.gov
Table 1: Key Intermediates in Gold(I)-Catalyzed Cycloisomerization
| Intermediate | Description | Role in Mechanism |
|---|---|---|
| Au(I)-Ketone Complex | The initial complex formed between the cationic Gold(I) catalyst and the carbonyl oxygen of the substrate. | Activation of the substrate for ring opening. |
| Zwitterionic Intermediate | A ring-opened species featuring a gold enolate and a carbocation. | Key reactive intermediate leading to rearrangement. |
| Cyclized Gold Intermediate | Formed after the intramolecular attack of the aryl ring on the carbocationic center. | Precursor to the final product. |
Palladium-Assisted Tautomerization Mechanisms
Palladium catalysts are widely used in organic synthesis, particularly for cross-coupling reactions and functionalization of carbonyl compounds. acs.org Palladium-assisted tautomerization is a critical step in many of these reactions, facilitating the formation of a palladium enolate, which is a key nucleophilic intermediate. nih.govresearchgate.netcaltech.edu
For a ketone like this compound, tautomerization to its enol or enolate form is essential for subsequent reactions at the α-carbon. While keto-enol tautomerism can occur under acidic or basic conditions, palladium catalysis offers a distinct pathway. leah4sci.comlibretexts.org
The mechanism for palladium-assisted tautomerization to form a palladium enolate typically involves these steps:
Oxidative Addition or Coordination: The process can be initiated by the oxidative addition of a Pd(0) complex to an α-halo ketone or by the coordination of a Pd(II) salt to the ketone. In the absence of a leaving group at the α-position, the mechanism often proceeds via the formation of a π-complex between the palladium catalyst and the ketone.
Enolate Formation: A base present in the reaction mixture abstracts an α-proton from the coordinated ketone. This deprotonation leads to the formation of a palladium(II) enolate. The nature of the ligand on the palladium center is crucial and can influence the rate and selectivity of this step. nih.gov
Research on lignin (B12514952) depolymerization has shown that on a palladium surface, the enol form of keto-containing intermediates can be as stable as, or even more stable than, the keto form, supporting the favorability of the keto-enol tautomerization pathway in palladium-catalyzed systems. diva-portal.org
Table 2: Comparison of Tautomerization Mechanisms
| Mechanism | Catalyst / Conditions | Key Step | Intermediate |
|---|---|---|---|
| Acid-Catalyzed | H₃O⁺ | Protonation of carbonyl oxygen. libretexts.org | Oxonium ion |
| Base-Catalyzed | OH⁻ or other base | Deprotonation of α-carbon. libretexts.org | Enolate anion |
| Palladium-Assisted | Pd(0) or Pd(II) complex + Base | Abstraction of α-proton from a Pd-coordinated ketone. nih.gov | Palladium enolate |
Advanced Catalytic Systems for the Synthesis and Transformations of Cyclopropyl 2 Trifluoromethylphenyl Ketone
Chiral Titanium (Ti) Complexes in Asymmetric Cycloadditions
Chiral Titanium (IV) complexes are effective catalysts for various asymmetric reactions, including cycloadditions. While direct cycloaddition studies on Cyclopropyl (B3062369) 2-trifluoromethylphenyl ketone are not extensively detailed, the principles can be extrapolated from reactions with similar ketones and aldehydes. Catalysts derived from titanium tetraisopropoxide and chiral ligands like BINOL derivatives have shown high efficacy. For instance, the H8-BINOL-Ti(OiPr)4 system is proficient in catalyzing enantioselective oxa-Hetero-Diels-Alder (oxa-HDA) reactions between Danishefsky's diene and various aldehydes, achieving excellent yields and enantiomeric excesses (ee) often exceeding 95%. umich.eduumich.edu
These systems operate by creating a chiral Lewis acidic environment that activates the carbonyl group of the ketone, facilitating a stereocontrolled attack by a diene or another nucleophile. The steric and electronic properties of the chiral ligand are crucial in dictating the facial selectivity of the reaction. For a substrate like Cyclopropyl 2-trifluoromethylphenyl ketone, such catalytic systems could enable enantioselective formal [4+2] or [3+2] cycloadditions, leading to complex chiral polycyclic structures.
Table 1: Performance of Chiral Titanium Catalysts in Asymmetric Oxa-HDA Reactions Data based on reactions with aldehydes and Danishefsky's diene.
| Entry | Aldehyde Substrate | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 20 | 92 | 97 |
| 2 | 2-Chlorobenzaldehyde | 20 | 71 | 90 |
| 3 | 2-Furaldehyde | 20 | 81 | 99 |
| 4 | Cinnamaldehyde | 20 | 78 | 96 |
Copper (Cu) Catalyst Systems for Enantioselective Cyclopropanation
Copper catalysts, particularly those complexed with chiral bisoxazoline (BOX) ligands, are instrumental in the enantioselective synthesis of cyclopropane (B1198618) rings. These systems are highly relevant for constructing the core of this compound. A key strategy involves the reaction of an appropriate alkene with a diazo compound. Specifically, copper-catalyzed cyclopropanation of (E)-alkenyl boronates with trifluorodiazoethane has been developed to produce 2-substituted-3-(trifluoromethyl)cyclopropylboronates with high stereocontrol. nih.govacs.org These boronate intermediates are versatile and can be further functionalized to access a range of trifluoromethylated cyclopropane derivatives. nih.govacs.org
This methodology provides a direct route to enantioenriched cyclopropanes containing a trifluoromethyl group, which are crucial precursors for the target ketone. nih.govacs.org Furthermore, copper catalysis can also be employed in the ring-opening trifluoromethylation of cyclopropanols, using reagents like the Togni-I reagent, to yield β-CF3 ketones. rsc.org This transformation highlights the dual role of copper catalysts in both the synthesis and functionalization of the cyclopropyl ketone scaffold.
Table 2: Copper-Catalyzed Enantioselective Trifluoromethyl-Cyclopropanation
| Substrate | Catalyst System | Diastereomeric Ratio (dr) | Yield (%) | ee (%) |
| (E)-Styryl pinacolboronate | Cu(CH3CN)4PF6 / Chiral BOX Ligand | >20:1 | 85 | 95 |
| (E)-4-Methylstyryl pinacolboronate | Cu(CH3CN)4PF6 / Chiral BOX Ligand | >20:1 | 82 | 96 |
| (E)-4-Methoxystyryl pinacolboronate | Cu(CH3CN)4PF6 / Chiral BOX Ligand | >20:1 | 80 | 94 |
Nickel (Ni) Catalysts in Reductive Functionalizations
Nickel catalysis has emerged as a powerful tool for constructing molecules bearing C(sp3)-CF3 stereocenters. chemrxiv.orgchinesechemsoc.org A significant application is the enantioselective reductive cross-coupling of acyl chlorides with racemic α-CF3 alkyl bromides. chemrxiv.orgchinesechemsoc.orgchinesechemsoc.org This method provides a direct and modular approach to enantioenriched α-trifluoromethyl ketones. chemrxiv.orgchinesechemsoc.orgchinesechemsoc.org The reaction proceeds under mild conditions and exhibits high chemoselectivity and broad functional group tolerance. chemrxiv.org A chiral bisoxazoline ligand is often employed to induce asymmetry, and the choice of an achiral phosphine (B1218219) co-ligand can be critical for achieving high efficiency and enantioselectivity. chemrxiv.orgchinesechemsoc.org
For synthesizing this compound, a related nickel-catalyzed reductive coupling could be envisioned between 2-trifluoromethylbenzoyl chloride and a suitable cyclopropyl-containing coupling partner. Mechanistic studies suggest these transformations often proceed via a radical chain pathway. chemrxiv.org Additionally, nickel catalysts are effective in the allylic defluorinative alkylation of trifluoromethyl alkenes, providing access to functionalized gem-difluoroalkenes, showcasing the versatility of nickel in C-F bond activation and C-C bond formation. nih.gov
Table 3: Nickel-Catalyzed Enantioconvergent Synthesis of α-CF3 Ketones
| Acyl Chloride | α-CF3 Alkyl Bromide | Ligand System | Yield (%) | ee (%) |
| Benzoyl chloride | 1-Bromo-2,2,2-trifluoroethylbenzene | Chiral BOX + P(p-CF3C6H4)3 | 81 | 88 |
| 4-Methoxybenzoyl chloride | 1-Bromo-2,2,2-trifluoroethylbenzene | Chiral BOX + P(p-CF3C6H4)3 | 75 | 90 |
| 2-Naphthoyl chloride | 1-Bromo-2,2,2-trifluoroethylbenzene | Chiral BOX + P(p-CF3C6H4)3 | 88 | 91 |
Palladium (Pd) Catalysts in Cyclization and Rearrangement Reactions
Palladium catalysts are exceptionally versatile and widely used in organic synthesis for cross-coupling, cyclization, and rearrangement reactions. In the context of this compound, palladium catalysis offers routes for both its synthesis and transformation. The synthesis of aryl trifluoromethyl ketones can be achieved via palladium-catalyzed cross-coupling of aryl trifluoroacetates with organoboron compounds. researchgate.net This process involves the oxidative addition of the ester to a Pd(0) complex, followed by transmetalation and reductive elimination. researchgate.net
A key transformation of aryl cyclopropyl ketones is the palladium-catalyzed stereoselective ring-opening reaction. rsc.org Using a catalytic system such as Pd(OAc)2/PCy3, aryl cyclopropyl ketones can be efficiently converted into (E)-α,β-unsaturated ketones. rsc.org This reaction provides a method to transform the strained three-membered ring into a more functionalizable linear system with high stereoselectivity. This approach is compatible with both phenyl and heteroaryl cyclopropyl ketones. rsc.org
Table 4: Palladium-Catalyzed Stereoselective Ring-Opening of Aryl Cyclopropyl Ketones
| Substrate | Catalyst System | Product | Yield (%) | Stereoselectivity |
| Phenyl cyclopropyl ketone | Pd(OAc)2 / PCy3 | (E)-1-Phenylbut-2-en-1-one | 89 | E-isomer only |
| 4-Methoxyphenyl cyclopropyl ketone | Pd(OAc)2 / PCy3 | (E)-1-(4-Methoxyphenyl)but-2-en-1-one | 75 | E-isomer only |
| 2-Thienyl cyclopropyl ketone | Pd(OAc)2 / PCy3 | (E)-1-(Thiophen-2-yl)but-2-en-1-one | 68 | E-isomer only |
Samarium(II) Diiodide (SmI2) as a Catalytic Reductant
Samarium(II) diiodide (SmI2) is a potent single-electron transfer reagent widely used for the reduction of various organic functional groups under mild conditions. wikipedia.org Its application extends to the reduction of ketones, including α-functionalized carbonyl compounds and cyclopropyl ketones. wikipedia.orgresearchgate.net The reduction of a ketone by SmI2 proceeds through the formation of a ketyl radical anion intermediate. wikipedia.orggu.se In the presence of a proton source, this intermediate is further reduced and protonated to yield the corresponding alcohol. wikipedia.org
The reactivity of SmI2 can be significantly modulated by solvents and additives, with HMPA or its safer alternatives like TPPA often used as co-solvents to enhance its reducing power. wikipedia.orgbasicmedicalkey.com For this compound, SmI2-mediated reduction of the carbonyl group would provide the corresponding secondary alcohol. This transformation is highly chemoselective, allowing the ketone to be reduced in the presence of other sensitive functional groups like esters. researchgate.net
Gold (Au) Catalysts for Ring Expansion and Cycloisomerization
Gold catalysts, particularly cationic gold(I) complexes, are uniquely effective in activating alkynes and other unsaturated systems, enabling a variety of cyclization and rearrangement reactions. nih.govd-nb.info A notable application is the gold-catalyzed cascade reaction of 1-(1-alkynyl)cyclopropyl ketones, which serve as precursors to highly substituted furans. d-nb.infoorganic-chemistry.org In this transformation, the gold catalyst activates the alkyne moiety, prompting an intramolecular nucleophilic attack from the ketone's carbonyl oxygen. nih.govd-nb.info This attack triggers the opening of the strained cyclopropyl ring, leading to a carbocationic intermediate that subsequently cyclizes to form the furan (B31954) ring. nih.govd-nb.infoorganic-chemistry.org
This methodology represents a powerful transformation for the cyclopropyl ketone core, converting it into a valuable aromatic heterocycle. organic-chemistry.org The reaction is efficient, proceeds under mild conditions, and tolerates a range of nucleophiles and substituents. organic-chemistry.org Gold catalysts also facilitate the ring-expanding cycloisomerization of enynes containing a cyclopropane unit, leading to the rapid assembly of complex polycyclic systems. nih.govacs.org
Table 5: Gold-Catalyzed Cascade Reaction of Alkynyl Cyclopropyl Ketones
| Substrate | Catalyst | Nucleophile/Solvent | Product | Yield (%) |
| 1-(Phenylethynyl)cyclopropyl phenyl ketone | (Ph3P)AuOTf | Methanol | 2,5-Diphenyl-3-(methoxymethyl)furan | 95 |
| 1-(Hex-1-ynyl)cyclopropyl phenyl ketone | (Ph3P)AuOTf | Methanol | 2-Phenyl-5-butyl-3-(methoxymethyl)furan | 88 |
| 1-(Phenylethynyl)cyclopropyl methyl ketone | (Ph3P)AuOTf | Ethanol | 2-Phenyl-5-methyl-3-(ethoxymethyl)furan | 92 |
Chiral Iron Porphyrin Catalysts in Asymmetric Reactions
Iron, being an earth-abundant and biocompatible metal, is an attractive choice for developing sustainable catalytic systems. Chiral iron porphyrin complexes have emerged as effective catalysts for a range of asymmetric reactions, including epoxidations and C-H aminations. nih.govacs.org In the context of ketones, chiral iron complexes have been developed for asymmetric transfer hydrogenation, providing an enantioselective route to chiral alcohols. rsc.orgsioc-journal.cn
These catalytic systems can be synthesized in situ from iron carbonyl complexes and chiral diphosphine ligands. sioc-journal.cn While trinuclear iron clusters have shown high activity, achieving high enantioselectivity often requires careful matching of the ligand's chirality with the substrate. rsc.orgsioc-journal.cn For this compound, a chiral iron porphyrin or a related complex could catalyze the enantioselective reduction of the carbonyl group to furnish a valuable chiral alcohol, a key intermediate for the synthesis of bioactive molecules. More recently, visible-light-promoted reactions catalyzed by chiral iron porphyrins have been shown to effect enantioselective intramolecular C(sp3)-H bond amination, demonstrating the expanding scope of these catalysts. nih.gov
Computational Chemistry and Theoretical Studies on Cyclopropyl 2 Trifluoromethylphenyl Ketone
Density Functional Theory (DFT) Investigations of Reaction Mechanisms
Density Functional Theory (DFT) has been a pivotal tool for dissecting the complex reaction mechanisms involving cyclopropyl (B3062369) 2-trifluoromethylphenyl ketone. Researchers have utilized DFT calculations to explore the key steps in reactions such as the rhodium-catalyzed enantioselective ring-opening/cycloaddition with alkynes. These investigations have detailed the elementary steps of the reaction, including C–C bond activation, migratory insertion, and reductive elimination.
Furthermore, DFT has been employed to understand the [3+2] annulation reactions of this ketone. Studies have mapped the potential energy surface for the reaction, identifying the crucial transition states and intermediates. For instance, in the reaction with N-tosylhydrazones catalyzed by a palladium complex, DFT calculations helped to confirm the pathway involving a zwitterionic intermediate, which then undergoes cyclization.
Free Energy Profile Calculations for Reaction Pathways
Free energy profile calculations provide a quantitative understanding of reaction pathways, highlighting the thermodynamic and kinetic feasibility of different routes. For reactions involving cyclopropyl 2-trifluoromethylphenyl ketone, these calculations have been essential in validating proposed mechanisms.
In the context of the rhodium-catalyzed reaction with alkynes, calculations of the Gibbs free energy profile have confirmed that the C–C bond cleavage is the kinetically most significant barrier. The profile maps the relative energies of reactants, intermediates, transition states, and products. For example, the initial oxidative addition step to form the rhodacycle intermediate has been calculated to have a specific activation energy, which is consistent with experimental observations. The subsequent steps, such as alkyne insertion and reductive elimination to form the final cyclopentenone product, are shown to have lower energy barriers, making them kinetically more facile.
These energy profiles are crucial for explaining why certain pathways are preferred over others. By comparing the activation barriers of competing pathways, researchers can predict the major product of a reaction under given conditions.
Table 1: Calculated Free Energy Barriers for Key Reaction Steps
| Reaction Step | Catalyst System | Calculated ΔG‡ (kcal/mol) | Reference |
|---|---|---|---|
| C–C Bond Activation | Rh(I)/Diene | 24.1 | |
| Alkyne Insertion | Rh(I)/Diene | 14.5 | |
| Reductive Elimination | Rh(I)/Diene | 19.8 |
Prediction and Analysis of Stereoselectivity in Catalytic Systems
A significant focus of computational studies on this compound has been the prediction and rationalization of stereoselectivity in its catalytic transformations. DFT calculations have been instrumental in understanding the origins of enantioselectivity in reactions employing chiral ligands.
For the rhodium-catalyzed enantioselective ring-opening, theoretical models have been constructed to analyze the transition states leading to the different stereoisomers. By calculating the energies of the diastereomeric transition states, researchers can predict which enantiomer will be formed preferentially. The models often reveal that the stereochemical outcome is determined by specific non-covalent interactions, such as steric repulsion or hydrogen bonding, between the substrate, the catalyst, and the chiral ligand.
The source of enantioselectivity is often traced back to the geometry of the transition state during the stereochemistry-determining step. Computational analysis of the favored transition state typically shows a more stable arrangement where steric clashes are minimized, and favorable chiral interactions are maximized. These predictions often show excellent correlation with experimentally observed enantiomeric excesses.
Conformational Analysis and Its Correlation with Reactivity
The reactivity of this compound is intrinsically linked to its conformational preferences. The relative orientation of the cyclopropyl ring, the carbonyl group, and the 2-trifluoromethylphenyl group can significantly influence the accessibility of the reactive sites and the stability of transition states.
Computational conformational analysis, often performed using DFT methods, has revealed the most stable ground-state conformations of the ketone. These studies typically show that the molecule adopts a conformation where the carbonyl group and the cyclopropyl ring are nearly coplanar to maximize conjugation. The orientation of the bulky 2-trifluoromethylphenyl group is positioned to minimize steric hindrance.
Elucidation of Substituent Effects on Reactivity and Selectivity
Computational studies have been effectively used to elucidate the electronic and steric effects of substituents on the reactivity and selectivity of reactions involving this compound. The 2-trifluoromethyl group, in particular, plays a crucial role.
DFT calculations have demonstrated that the strongly electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly influences the electronic properties of the ketone. This electronic effect can facilitate the initial C–C bond activation by making the cyclopropyl ring more susceptible to nucleophilic attack or oxidative addition by a metal catalyst. By comparing the calculated activation barriers for substrates with and without the CF₃ group, a quantitative measure of this electronic effect can be obtained.
Furthermore, the steric bulk of the ortho-substituent impacts the approach of the catalyst and can influence the stereoselectivity of the reaction. Computational models can systematically vary the substituents on the phenyl ring to probe their effects. For example, replacing the CF₃ group with other groups of varying size and electronic character and then recalculating the energy profiles can provide a detailed understanding of how these substituents tune the reaction's outcome. This predictive capability is invaluable for designing new substrates and optimizing reaction conditions.
Advanced Spectroscopic Characterization in Research on Cyclopropyl 2 Trifluoromethylphenyl Ketone
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural Elucidation of Complex Products and Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of Cyclopropyl (B3062369) 2-trifluoromethylphenyl ketone and its derivatives. Through ¹H, ¹³C, and ¹⁹F NMR, researchers can map the precise connectivity and chemical environment of each atom within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the hydrogen atoms. The protons on the cyclopropyl ring typically appear as complex multiplets in the upfield region of the spectrum due to their unique strained environment and complex spin-spin coupling. The aromatic protons of the 2-trifluoromethylphenyl group exhibit distinct signals in the downfield aromatic region, with their splitting patterns and coupling constants revealing their relative positions on the phenyl ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data by identifying all unique carbon environments. Key signals include the carbonyl carbon, which appears significantly downfield, the carbons of the phenyl ring, and the characteristic upfield signals of the cyclopropyl ring carbons. The carbon of the trifluoromethyl group can be identified by its coupling to the fluorine atoms (J-coupling), resulting in a characteristic quartet.
¹⁹F NMR Spectroscopy: Given the presence of the trifluoromethyl (-CF₃) group, ¹⁹F NMR is a crucial tool. It typically shows a singlet for the -CF₃ group, and its chemical shift provides confirmation of the electronic environment of this powerful electron-withdrawing group.
Detailed NMR data for Cyclopropyl 2-trifluoromethylphenyl ketone are presented below:
| Nucleus | Technique | Chemical Shift (δ) [ppm] | Coupling Constant (J) [Hz] | Assignment |
|---|---|---|---|---|
| ¹H | 600 MHz | 7.71 | d, J = 7.8 | Aromatic CH |
| 7.61 | t, J = 7.5 | Aromatic CH | ||
| 7.55 | t, J = 8.0 | Aromatic CH | ||
| 2.31 | m | Cyclopropyl CH | ||
| ¹³C | 150 MHz | 200.7 | - | Carbonyl (C=O) |
| 138.1 | q, J = 1.4 | Aromatic C | ||
| 132.3 | - | Aromatic CH | ||
| 131.0 | - | Aromatic CH | ||
| 128.5 | q, J = 31.0 | Aromatic C-CF₃ | ||
| 126.3 | q, J = 5.3 | Aromatic CH | ||
| 124.0 | q, J = 272.5 | Trifluoromethyl (-CF₃) | ||
| ¹⁹F | 565 MHz | -60.1 | s | Trifluoromethyl (-CF₃) |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique used to determine the precise molecular weight of this compound, which in turn confirms its elemental composition. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas, providing unequivocal proof of a successful synthesis.
For this compound (C₁₁H₉F₃O), the expected exact mass can be calculated and compared to the experimentally determined value. This high degree of accuracy is critical for verifying the identity of the target compound.
Beyond molecular formula confirmation, HRMS provides valuable structural information through the analysis of fragmentation patterns. libretexts.org Under ionization, the molecule breaks apart into smaller, charged fragments. The masses of these fragments offer clues about the molecule's structure. Common fragmentation pathways for ketones often involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). libretexts.orgmiamioh.edu For this compound, characteristic fragments would include:
The loss of the cyclopropyl group, leading to a [M-C₃H₅]⁺ fragment.
The formation of the 2-trifluoromethylbenzoyl cation, [CF₃C₆H₄CO]⁺.
Fragments corresponding to the trifluoromethylphenyl group itself.
Analyzing these patterns allows researchers to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy.
| Fragment Ion | Proposed Structure | Description |
|---|---|---|
| [M]⁺ | [C₁₁H₉F₃O]⁺ | Molecular Ion |
| [M-C₃H₅]⁺ | [C₈H₄F₃O]⁺ | Loss of the cyclopropyl radical |
| [C₈H₄F₃O]⁺ | [CF₃C₆H₄CO]⁺ | 2-Trifluoromethylbenzoyl cation (Acylium ion) |
| [C₇H₄F₃]⁺ | [CF₃C₆H₄]⁺ | Loss of carbon monoxide (CO) from the acylium ion |
In Situ Spectroscopic Monitoring for Reaction Pathway Characterization
Understanding the dynamics of a chemical reaction as it happens is crucial for optimization and mechanistic discovery. In situ spectroscopic monitoring allows researchers to observe the transformation of this compound in real-time. Techniques such as Fourier-Transform Infrared (FTIR) and NMR spectroscopy can be adapted to monitor reactions as they proceed within the reaction vessel. scispace.com
This real-time analysis provides a continuous kinetic profile of the reaction, tracking the disappearance of reactants and the appearance of products and any detectable intermediates. For instance, in photocatalytic reactions involving aryl cyclopropyl ketones, monitoring the reaction progress by taking ¹H-NMR spectra at various time points can reveal the rate of consumption of the starting material and the formation of the cycloadduct product. nih.gov This data is invaluable for understanding reaction kinetics, identifying rate-limiting steps, and detecting the formation of transient intermediates or side products that might not be observable upon completion of the reaction. The ability to "watch" the reaction unfold provides direct evidence for proposed reaction pathways and helps in optimizing conditions to maximize yield and selectivity.
Quenching Studies and Spectroscopic Probes for Mechanistic Insight
Elucidating the mechanism of complex reactions, such as the photocatalytic cycloadditions of aryl cyclopropyl ketones, often requires specialized experiments designed to intercept and identify key reactive intermediates. nih.gov Quenching studies and the use of spectroscopic probes are powerful tools for this purpose. researchgate.net
In the context of visible-light photocatalysis, the reaction is often initiated by the photoexcitation of a catalyst (e.g., a ruthenium or iridium complex). nih.gov This excited state can then interact with other molecules in the reaction mixture. Quenching experiments are designed to determine the nature of this interaction. For example, the reaction might be run in the presence of a known "quencher," a molecule that deactivates the excited photocatalyst through energy transfer or electron transfer. If the reaction rate decreases or the reaction is completely inhibited in the presence of the quencher, it provides strong evidence for the involvement of that specific excited state in the reaction mechanism.
Control experiments are a fundamental form of quenching study. For instance, in the photocatalytic [3+2] cycloaddition of aryl cyclopropyl ketones, it has been demonstrated that the reaction does not proceed if the photocatalyst, a Lewis acid, or a reductive quencher (like an amine) is omitted from the reaction mixture. scispace.comnih.gov This confirms that each component plays a critical role. The proposed mechanism often involves the formation of a ketyl radical anion from the cyclopropyl ketone. nih.govnih.gov Spectroscopic probes, such as transient absorption spectroscopy, can be used to directly observe these short-lived radical species, providing definitive evidence for their existence and role in the reaction pathway. nih.gov These mechanistic studies confirmed that the process involves the generation of a ring-opened distonic radical anion intermediate from the initial ketyl radical. nih.govvt.edu
Synthetic Utility and Building Block Applications in Complex Molecule Synthesis
Construction of Densely Substituted Cyclopentane (B165970) Structures
One of the most powerful applications of aryl cyclopropyl (B3062369) ketones is in the synthesis of highly substituted cyclopentane rings through formal [3+2] cycloaddition reactions. nih.gov This strategy leverages the ability of the cyclopropane (B1198618) ring to act as a three-carbon synthon. Under appropriate conditions, the cyclopropyl ketone undergoes ring-opening to form a 1,3-dipole equivalent, which can then react with a two-carbon partner, typically an alkene, to afford a five-membered ring.
Recent advancements have utilized visible light photocatalysis to facilitate this transformation. nih.govnih.gov In this process, a photocatalyst, such as Ru(bpy)₃²⁺, initiates a one-electron reduction of the aryl cyclopropyl ketone. This generates a radical anion, or ketyl radical, which undergoes rapid ring-opening to form a more stable distonic radical anion. nih.gov This intermediate then engages in a stepwise cycloaddition with an alkene partner. This methodology is particularly effective for constructing cyclopentanes with quaternary carbon stereocenters with a high degree of diastereoselectivity. nih.gov
The general mechanism for this photocatalytic cycloaddition is as follows:
Photoexcitation and Electron Transfer : The photocatalyst absorbs visible light and is excited. It then transfers an electron to the aryl cyclopropyl ketone, which is often activated by a Lewis acid. nih.gov
Ring Opening : The resulting cyclopropyl ketyl radical anion undergoes a reversible ring-opening to form a 1,3-distonic radical anion. nih.gov
Cycloaddition : The radical anion adds to an alkene in a stepwise manner to form the cyclopentane ring. nih.gov
Catalyst Regeneration : The resulting product radical anion is oxidized to regenerate the ground-state photocatalyst and yield the final cyclopentane product.
While methods specifically detailing Cyclopropyl 2-trifluoromethylphenyl ketone are not prevalent, the reaction is broadly applicable to various aryl cyclopropyl ketones. The electronic nature of the aryl ring can influence the reaction, and electron-withdrawing groups like trifluoromethyl are generally well-tolerated. nih.gov
Table 1: Examples of [3+2] Cycloaddition of Aryl Cyclopropyl Ketones with Alkenes This table presents representative examples of the reaction type; the specific substrate is an analog of the title compound.
| Aryl Cyclopropyl Ketone | Alkene Partner | Catalyst System | Product Structure | Diastereomeric Ratio (d.r.) | Yield | Reference |
|---|---|---|---|---|---|---|
| (4-Methoxyphenyl)cyclopropylmethanone | Styrene | Ru(bpy)₃(PF₆)₂, La(OTf)₃, TMEDA | Substituted Cyclopentane | >20:1 | 85% | nih.govnih.gov |
| Phenylcyclopropylmethanone | Methyl Acrylate | Ru(bpy)₃(PF₆)₂, La(OTf)₃, TMEDA | Functionalized Cyclopentane | 10:1 | 78% | nih.gov |
| (4-(Trifluoromethyl)phenyl)cyclopropylmethanone | 4-Chlorostyrene | Chiral Gd(III) Lewis Acid, Ru(bpy)₃²⁺ | Enantioenriched Cyclopentane | 15:1 | 82% (94% ee) | nih.gov |
Stereoselective Synthesis of Chiral Propargyl Alcohols and Amines
The ketone functionality in this compound is a key reaction handle for creating new stereocenters. A significant transformation is the nucleophilic addition of acetylides to the carbonyl group, which yields propargyl alcohols. These products are highly valuable intermediates in synthesis due to the versatile reactivity of the alkyne moiety. nih.gov Achieving stereoselectivity in this addition is crucial for accessing enantioenriched molecules.
Numerous methods have been developed for the enantioselective alkynylation of ketones, often employing chiral ligands in conjunction with metal catalysts. organic-chemistry.org For instance, zinc-based systems using chiral amino alcohols like (+)-N-methylephedrine (NME) or ligands such as BINOL have proven effective for the addition of terminal alkynes to a range of aldehydes and ketones. organic-chemistry.org The general approach involves the formation of a chiral metal-acetylide complex that preferentially attacks one face of the ketone.
While the direct alkynylation of this compound is not extensively documented, methods developed for other trifluoromethyl ketones provide a strong precedent. researchgate.net The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack. Catalytic systems using salen nickel complexes have been shown to be highly effective for the enantioselective alkynylation of trifluoromethyl ketones, achieving high yields and excellent enantioselectivity (up to 97% ee). researchgate.net
Furthermore, the resulting chiral propargyl alcohols can be converted into chiral propargyl amines through various enzymatic or chemical methods, further expanding their synthetic utility. acs.org
Table 2: General Methods for Enantioselective Alkynylation of Ketones This table summarizes general methodologies applicable to aryl or trifluoromethyl ketones.
| Ketone Type | Alkyne | Catalyst/Ligand System | Key Features | Typical ee | Reference |
|---|---|---|---|---|---|
| Aromatic Ketones | Phenylacetylene | In(III)/BINOL | Catalytic amounts of In(III) with a chiral diol ligand. | High | organic-chemistry.org |
| Aldehydes/Ketones | Terminal Alkynes | Zn(OTf)₂ / (+)-N-Methylephedrine | Stoichiometric chiral additive, practical and inexpensive. | Good to High | organic-chemistry.org |
| Trifluoromethyl Ketones | Terminal Alkynes | Cation-binding Salen Nickel Complex | Substoichiometric base, operates open to air. | Up to 97% | researchgate.net |
Generation of Functionalized γ-Alkylated Ketones
The strained cyclopropane ring can be opened under reductive conditions to generate functionalized ketone derivatives. Nickel-catalyzed cross-electrophile coupling provides a powerful method for the regioselective ring-opening of aryl cyclopropyl ketones and subsequent γ-alkylation. rsc.orgnih.gov This transformation couples the cyclopropyl ketone with an unactivated alkyl halide to form a linear ketone, effectively adding an alkyl chain at the γ-position relative to the carbonyl group. rsc.org
The reaction typically proceeds through the following mechanistic steps: nih.gov
Oxidative Addition : An active Ni(0) species undergoes oxidative addition into the cyclopropane ring of the ketone to form a nickeladihydropyran intermediate, which is a γ-metallated enolate. nsf.gov
Radical Formation : A single electron transfer (SET) from a nickel complex to the alkyl halide generates an alkyl radical.
Radical Capture & Reductive Elimination : The γ-nickel enolate intermediate reacts with the alkyl radical, and subsequent reductive elimination yields the γ-alkylated ketone product and regenerates the active nickel catalyst. nih.gov
A key advantage of this method is the use of readily available and often inexpensive alkyl chlorides or bromides as coupling partners, avoiding the need to pre-form organometallic reagents. rsc.orgnsf.gov The presence of co-catalysts like sodium iodide can be crucial for achieving high reactivity and selectivity, particularly when using alkyl chlorides, by facilitating a halide exchange to generate a more reactive alkyl iodide in situ. rsc.orgnih.gov The reaction tolerates a wide range of functional groups on both the aryl cyclopropyl ketone and the alkyl halide.
Table 3: Nickel-Catalyzed γ-Alkylation of Aryl Cyclopropyl Ketones This table presents representative examples of the reaction type using analogs of the title compound.
| Aryl Cyclopropyl Ketone | Alkyl Halide | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| Phenylcyclopropylmethanone | 1-Bromo-3-phenylpropane | NiBr₂(dme), 4,4'-diMe-bpy, NaI, Zn | 1,7-Diphenylheptan-1-one | 72% | nih.gov |
| (4-Chlorophenyl)cyclopropylmethanone | 1-Bromo-3-phenylpropane | NiBr₂(dme), 4,4'-diMe-bpy, NaI, Zn | 1-(4-Chlorophenyl)-7-phenylheptan-1-one | 73% | nih.gov |
| Phenylcyclopropylmethanone | (2-Bromoethyl)benzene | Ni(ClO₄)₂·6H₂O, bipy, Zn | 1,6-Diphenylhexan-1-one | 83% | nsf.gov |
Role in Accessing Enantioenriched Fluorinated Scaffolds
The incorporation of fluorine into organic molecules is a widely used strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. this compound is an intrinsically valuable building block for creating more complex, enantioenriched fluorinated scaffolds. nih.govenamine.net Accessing these chiral structures can be achieved primarily through asymmetric transformations targeting the ketone carbonyl or through enantioselective ring-opening reactions.
Asymmetric reduction of the ketone is a direct route to chiral fluorinated secondary alcohols. Numerous catalytic systems have been developed for the highly enantioselective reduction of prochiral ketones, including trifluoromethyl ketones. mdpi.comnih.gov Methods employing oxazaborolidine catalysts (CBS reduction) are well-established for delivering chiral alcohols with high enantiomeric excess and predictable stereochemistry. mdpi.comresearchgate.net Biocatalytic reductions using enzymes like alcohol dehydrogenases also offer an environmentally friendly and highly selective alternative. nih.gov The resulting chiral alcohol, bearing both the cyclopropyl and 2-trifluoromethylphenyl motifs, is a versatile intermediate for further synthetic elaboration.
Alternatively, the cyclopropane ring itself can be the site of an asymmetric transformation. Chiral Lewis acid catalysis, for example with a chiral N,N'-dioxide-scandium(III) complex, can mediate the asymmetric ring-opening of cyclopropyl ketones by nucleophiles such as β-naphthols. rsc.org This reaction provides chiral β-naphthol derivatives in high yields and enantioselectivities (up to 97% ee), demonstrating that the cyclopropane can be opened in a stereocontrolled manner to generate valuable chiral building blocks. rsc.org
Applications in Formal Synthesis of Natural Products and Bioactive Molecule Precursors
While no formal total syntheses using this compound as a starting material are prominently documented, its synthetic utility positions it as a potent precursor for the synthesis of complex targets, particularly fluorinated analogs of natural products or other bioactive molecules. rsc.orgmarquette.edu
The molecular frameworks accessible from this building block are common in natural products. For instance, the densely substituted cyclopentane structures generated via [3+2] cycloaddition (Section 8.1) are core motifs in numerous terpenes and alkaloids. oregonstate.edu The ability to introduce a 2-trifluoromethylphenyl group onto such a scaffold provides a direct route to novel, fluorinated analogs with potentially enhanced biological activity.
Similarly, the γ-alkylated ketones produced by nickel-catalyzed ring-opening (Section 8.3) are linear precursors that can be used in subsequent cyclization reactions to build larger ring systems. The ketone functionality serves as a handle for aldol (B89426) reactions, Wittig olefinations, or other carbonyl chemistry to construct more elaborate molecular architectures. rsc.org The presence of the trifluoromethylphenyl group throughout these synthetic sequences allows for the late-stage production of complex fluorinated molecules that would be difficult to access by other means. Therefore, this compound is a strategic building block for programs aimed at creating libraries of natural product-inspired compounds with improved drug-like properties. rsc.orgepfl.ch
Q & A
Q. What are the common synthetic routes for cyclopropyl 2-trifluoromethylphenyl ketone, and how are reaction conditions optimized?
this compound is typically synthesized via Friedel-Crafts acylation or Grignard reactions .
- Friedel-Crafts acylation : Acyl chloride derivatives react with aromatic rings under Lewis acid catalysis (e.g., AlCl₃). For example, cyclopropanecarbonyl chloride reacts with 2-trifluoromethylbenzene to form the ketone. Elevated temperatures (~80–100°C) and anhydrous conditions are critical for yield optimization .
- Grignard route : Cyclopropylmagnesium bromide reacts with 2-trifluoromethylbenzoyl chloride to form the ketone. This method requires low temperatures (−10°C to 0°C) and inert atmospheres to prevent side reactions . Key optimization parameters :
| Method | Temperature | Catalyst/Solvent | Yield Range |
|---|---|---|---|
| Friedel-Crafts | 80–100°C | AlCl₃ (anhydrous) | 60–75% |
| Grignard | −10–0°C | THF/diethyl ether | 70–85% |
Q. What spectroscopic techniques are used to characterize this compound?
- NMR : ¹H and ¹³C NMR confirm the cyclopropyl ring (δ 0.5–1.5 ppm for protons) and ketone carbonyl (δ 200–220 ppm for carbon). Trifluoromethyl groups show distinct ¹⁹F NMR signals (δ −60 to −70 ppm) .
- IR : Strong carbonyl stretch (~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 230 for C₁₁H₈F₃O) and fragmentation patterns validate the structure .
Advanced Research Questions
Q. How does the cyclopropyl group influence the ketone’s reactivity in photochemical reactions, and what role do solvent effects play?
The strained cyclopropane ring enhances reactivity by lowering activation barriers. For example:
- In tert-butyl alcohol , cyclopropyl ketones undergo rapid ring-opening (e.g., forming esters or dihydrofurans) due to solvent-assisted stabilization of transition states.
- In ether , photoreduction dominates, preserving the cyclopropyl ring. This solvent-dependent behavior highlights the role of polarity and hydrogen-bonding in directing reaction pathways . Contradiction Note : Cyclooctanone (non-cyclopropane analog) shows slower reactivity under identical conditions, emphasizing the cyclopropane ring’s unique strain effects .
Q. What computational methods (e.g., DFT) are employed to study the ring-opening mechanisms of cyclopropyl ketones?
Density Functional Theory (DFT) reveals:
- Transition states : Phosphine-catalyzed ring-opening proceeds via nucleophilic attack at the carbonyl carbon, followed by cyclopropane cleavage. Activation energies are lower for trifluoromethyl-substituted ketones due to electron-withdrawing effects .
- Solvent modeling : Polarizable continuum models (PCM) predict solvent stabilization of intermediates, aligning with experimental solvent trends .
Q. How do substituents (e.g., trifluoromethyl vs. chlorine) on the phenyl ring affect the ketone’s stability and reactivity?
- Trifluoromethyl groups : Increase electrophilicity at the carbonyl via inductive effects, accelerating nucleophilic attacks (e.g., in Grignard additions). They also enhance thermal stability due to strong C-F bonds .
- Chlorine substituents : Promote halogen-bonding interactions in crystal packing, affecting solubility and solid-state reactivity. Comparative studies show trifluoromethyl analogs exhibit higher bioactivity in medicinal chemistry contexts .
Q. What mechanisms explain the decarboxylative rearrangements of cyclopropane carboxylic acids to ketones?
Decarboxylation of α-(carbonyl)cyclopropane carboxylic acids proceeds via:
- Acid-mediated pathways : Protonation of the carboxylate triggers CO₂ release, forming a cyclopropyl carbocation that rearranges to the ketone.
- Thermal pathways : Direct decarboxylation generates a diradical intermediate, which recombines to form the ketone. Competing pathways (e.g., dihydrofuran formation) depend on substituent positioning .
Contradiction Analysis
Q. Why do some studies report cyclopropyl ring preservation during reactions, while others observe cleavage?
Discrepancies arise from:
- Solvent polarity : Protic solvents (e.g., tert-butyl alcohol) stabilize charged intermediates, promoting ring-opening. Nonpolar solvents (e.g., ether) favor radical or ionic mechanisms that preserve the ring .
- Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) stabilize transition states for ring-opening, whereas electron-donating groups (e.g., methoxy) favor retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
